molecular formula C12H18N2O3S B597315 tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1269532-60-6

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B597315
CAS No.: 1269532-60-6
M. Wt: 270.347
InChI Key: VCJZMEKGWQJKSU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound that features a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the thiazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiazolopyridine core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives, which share structural similarities but may differ in their functional groups and properties.

Uniqueness

What sets tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate apart is its unique combination of functional groups and structural features. This uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research.

Biological Activity

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 1269532-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial and antiparasitic properties, along with relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • Molecular Weight : 270.35 g/mol
  • Structural Characteristics : The compound features a thiazolo[4,5-c]pyridine core, which is significant for its biological activity.

Antibacterial Activity

Research indicates that compounds derived from thiazolo[4,5-c]pyridine exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to tert-butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine demonstrate effective inhibition against various bacterial strains.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.008
Streptococcus pneumoniae0.03
Escherichia coliNot effective

The compound's effectiveness is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. The IC50 values for these activities range from 0.0033 to 0.046 µg/mL, indicating strong potency compared to standard antibiotics like novobiocin .

Antiparasitic Activity

In addition to antibacterial effects, there is emerging evidence regarding the antiparasitic potential of similar thiazole derivatives. A recent study highlighted that certain thiazole-based compounds showed efficacy against parasites responsible for tropical diseases such as malaria and leishmaniasis, with EC50 values below 10 µM . This suggests that this compound may also possess similar properties.

The biological activity of this compound is primarily linked to its interaction with bacterial enzymes:

  • Inhibition of DNA Gyrase : The compound binds to the ATP-binding site of the enzyme, disrupting its function and preventing bacterial replication.
  • Selectivity for Bacterial Isoforms : It has been noted that these compounds show selectivity towards bacterial topoisomerases without affecting human equivalents, minimizing potential side effects .

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • A study published in the Journal of Medicinal Chemistry demonstrated that specific thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a new avenue for drug development .
  • Another investigation into the structural optimization of these compounds revealed critical interactions at the molecular level that enhance their efficacy against pathogenic bacteria .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-4-9-8(6-14)13-10(7-15)18-9/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZMEKGWQJKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856032
Record name tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269532-60-6
Record name tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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